The synthesis of PROTAC BRD9-binding moiety 1 hydrochloride involves several key steps that focus on optimizing the binding affinity and degradation efficiency. The initial design was based on the structural characteristics of BRD9, utilizing high-affinity ligands that bind specifically to its bromodomain.
The molecular structure of PROTAC BRD9-binding moiety 1 hydrochloride has a molecular weight of approximately 556.05 g/mol. The compound's structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its three-dimensional conformation.
The chemical reactions involving PROTAC BRD9-binding moiety 1 hydrochloride primarily focus on its interaction with BRD9 and E3 ligases:
The mechanism of action for PROTAC BRD9-binding moiety 1 hydrochloride involves several steps:
PROTAC BRD9-binding moiety 1 hydrochloride exhibits several important physical and chemical properties:
The scientific applications of PROTAC BRD9-binding moiety 1 hydrochloride are diverse:
Proteolysis-targeting chimeras represent a revolutionary class of heterobifunctional molecules designed to exploit the cell's endogenous ubiquitin-proteasome system for targeted protein degradation. Each proteolysis-targeting chimera molecule consists of three critical elements: a ligand that binds a specific protein of interest, a ubiquitin-protein ligase recruiting ligand, and a chemical linker that spatially optimizes their interaction [2]. This architecture enables proteolysis-targeting chimeras to form a ternary complex between the target protein and ubiquitin-protein ligase, facilitating polyubiquitination of the target protein and its subsequent recognition and destruction by the 26S proteasome [10]. Unlike traditional small-molecule inhibitors that operate via occupancy-driven pharmacology—requiring sustained binding to block protein function—proteolysis-targeting chimeras function through an event-driven mechanism. This distinction allows proteolysis-targeting chimeras to achieve catalytic degradation efficacy, operating substoichiometrically and enabling the degradation of targets traditionally considered "undruggable," including non-enzymatic scaffolding proteins and transcription factors [2] [4].
The therapeutic advantages of this mechanism are substantial:
Table 1: Key Functional Differences Between Traditional Inhibitors and Proteolysis-Targeting Chimeras
Parameter | Traditional Inhibitors | Proteolysis-Targeting Chimeras |
---|---|---|
Mechanism | Occupancy-driven inhibition | Event-driven degradation |
Catalytic Activity | No | Yes (recyclable) |
Target Scope | Enzymes with deep pockets | Enzymes/non-enzymes, including scaffolds |
Resistance Vulnerability | High (binding site mutations) | Low (destruction of entire protein) |
Dosing Requirement | High sustained concentrations | Substoichiometric, intermittent dosing |
Bromodomain-containing protein 9 is an epigenetic reader protein that functions as an indispensable subunit of the non-canonical adenosine triphosphate-dependent chromatin remodeling complex. This complex regulates genomic architecture by modulating nucleosome positioning and chromatin accessibility, thereby controlling transcriptional programs critical for cell identity and function [3] [8]. Structurally, bromodomain-containing protein 9 contains a conserved bromodomain that specifically recognizes and binds to acetylated lysine residues on histone tails (e.g., H3K27ac), anchoring the non-canonical adenosine triphosphate-dependent chromatin remodeling complex to specific genomic loci to facilitate transcriptional activation or repression [4] [6].
Dysregulation of bromodomain-containing protein 9 is mechanistically implicated in several pathological states:
Table 2: Bromodomain-Containing Protein 9 Functional Roles Across Disease Contexts
Disease Context | Molecular Mechanism | Functional Consequence |
---|---|---|
Acute Myeloid Leukemia | Co-activation of ribosome biogenesis genes with bromodomain-containing protein 4 | Enhanced protein synthesis and proliferation |
Multiple Myeloma | Promoter occupancy at ribosomal DNA loci | Disrupted ribosome biogenesis upon degradation |
Osteoporosis | Bromodomain-containing protein 9/forkhead box protein P1-mediated interferon-beta signaling | Loss leads to unchecked osteoclast activity |
Synovial Sarcoma | Chromatin remodeling at super-enhancers | Maintenance of tumor-specific transcription |
The pharmacological degradation of bromodomain-containing protein 9 offers distinct advantages over traditional inhibition for several compelling reasons. First, bromodomain-containing protein 9 inhibitors demonstrate limited efficacy due to functional redundancy within the bromodomain family and incomplete suppression of non-canonical adenosine triphosphate-dependent chromatin remodeling complex activity. Inhibitors only transiently block acetyl-lysine recognition without disrupting the structural integrity of the non-canonical adenosine triphosphate-dependent chromatin remodeling complex, allowing compensatory mechanisms [4] [9]. In contrast, proteolysis-targeting chimeras-mediated degradation achieves complete and sustained removal of bromodomain-containing protein 9, leading to the collapse of non-canonical adenosine triphosphate-dependent chromatin remodeling complex assembly and irreversible loss of function [6].
Second, bromodomain-containing protein 9 degraders exhibit enhanced selectivity compared to dual bromodomain-containing protein 7/bromodomain-containing protein 9 inhibitors. Selective degradation preserves bromodomain-containing protein 7 function—a paralog with tumor-suppressive roles—minimizing off-target transcriptional effects [4]. This specificity is exemplified by "PROTAC bromodomain-containing protein 9-binding moiety 1 hydrochloride" (chemical structure: C~23~H~26~ClN~3~O~7~S~2~; molecular weight: 556.05), which utilizes a bromodomain-containing protein 9-binding warhead linked to ubiquitin-protein ligase ligands to achieve submicromolar degradation efficiency [1].
Third, the event-driven pharmacology of degraders addresses pharmacokinetic limitations of inhibitors. For instance, orally bioavailable bromodomain-containing protein 9 proteolysis-targeting chimeras like "CFT8634" achieve 74% oral bioavailability in murine models, enabling clinical translation for hematologic malignancies [4]. Emerging strategies further refine this approach, including "Targeted Glue" technology recruiting non-canonical ubiquitin-protein ligases like damage-specific DNA binding protein 1 associated factor 16 for cell-selective degradation and reduced resistance [7].
The synthesis of "PROTAC bromodomain-containing protein 9-binding moiety 1 hydrochloride" exemplifies rational degrader design. Its warhead derivative (e.g., from inhibitor "BI-7271") is linked to ubiquitin-protein ligase ligands (e.g., thalidomide analogs for cereblon ubiquitin-protein ligase) through polyethylene glycol or alkyl chain-based linkers. Structure-activity relationship studies indicate that linker length and rigidity critically influence ternary complex formation efficiency and degradation potency [4] [9]. These advances underscore the transformative potential of bromodomain-containing protein 9 degradation in rewriting epigenetic dependencies in cancer and bone diseases.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: